

Zopolrestat selectivity profile aldose versus aldehyde reductase

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Compound Focus: Zopolrestat

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Inhibitory Profile and Experimental Data for Zopolrestat

Zopolrestat is a potent, non-competitive inhibitor of aldose reductase (ALR2). The table below summarizes key experimental data from the search results.

Aspect	Details and Experimental Data
General Type	Non-competitive Aldose Reductase Inhibitor (ARI) [1]

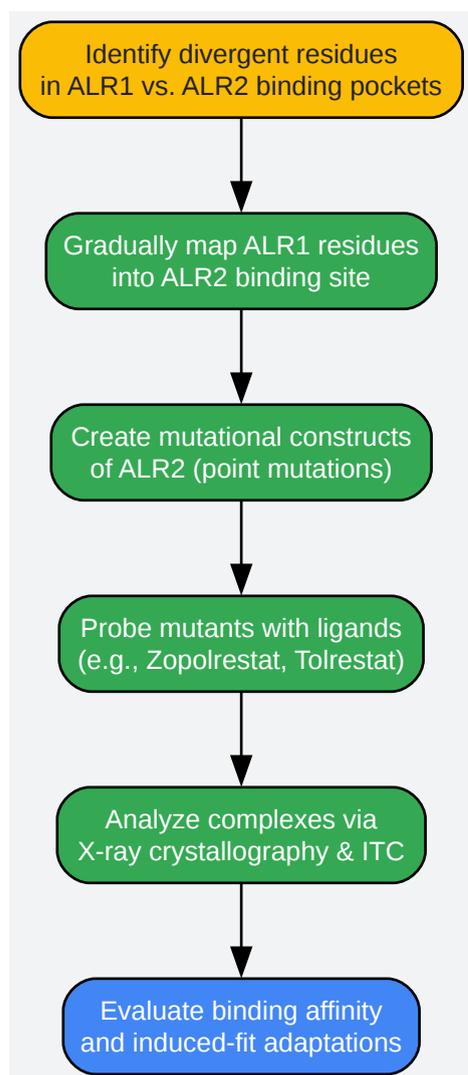
| **Potency (ALR2)** | IC_{50} : 1.9 - 60 nM (range from 17 assays) [2] K_i : 19 nM [2] | | **Binding Mode** | Binds snugly in the **hydrophobic active-site pocket** of ALR2, inducing a **hinge-flap motion** of peptide segments that closes the pocket [1]. Makes numerous hydrophobic contacts and interacts with the NADPH coenzyme [1]. | | **Specificity Pocket** | Its binding involves the opening of a conformational "**specificity pocket**" within the active site, a feature important for inhibitor selectivity [3]. |

Experimental Protocols for Selectivity Assessment

The search results point to a key methodological approach for probing inhibitor selectivity between the highly similar aldose reductase (ALR2) and aldehyde reductase (ALR1).

Methodology for Mapping Selectivity-Determining Features

This protocol involves creating mutant forms of ALR2 to understand which residues determine selectivity. The workflow for this approach is illustrated below:

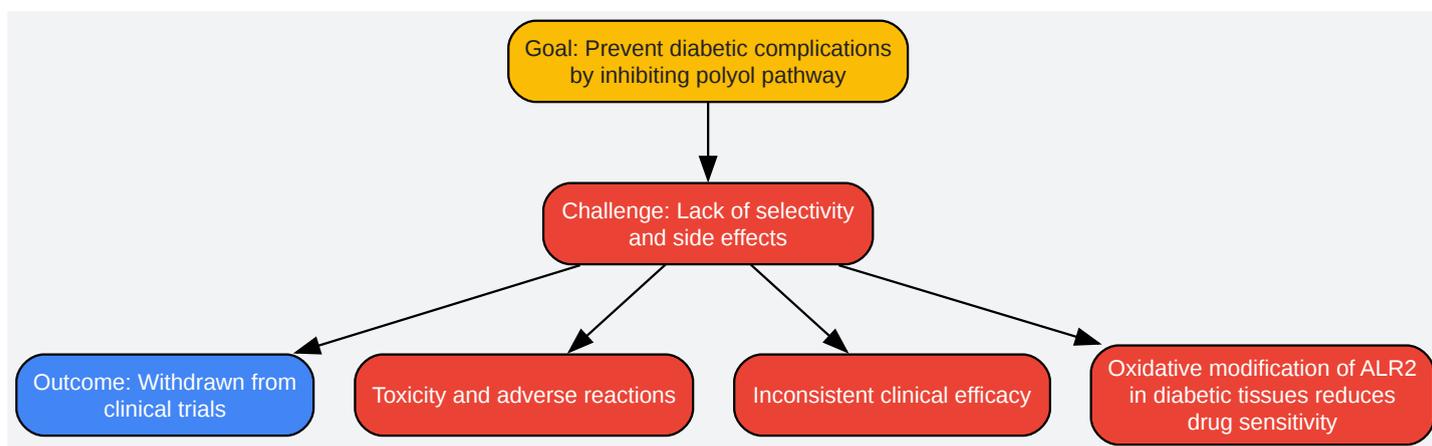


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This methodology revealed that selectivity is determined by a complex interplay of direct interactions, **induced-fit adaptations** of the binding site, and changes in the **solvation/desolvation balance** upon ligand binding [2]. Residues not in direct contact with the ligand can still significantly impact binding thermodynamics, highlighting the challenge of achieving selectivity [2].

Clinical Context of Aldose Reductase Inhibitors

The development of ARIs like **zopolrestat** has been pursued as a strategy to prevent or delay diabetic complications. However, the clinical journey of this drug class has been challenging.



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Despite potent in vitro inhibition, several ARIs, including **zopolrestat**, **tolrestat**, and **sorbinil**, were **withdrawn from clinical trials** due to issues such as side effects, lack of specificity, and inconsistent efficacy [4] [5]. This underscores the critical importance of a compound's **selectivity profile** for its successful development [4] [2].

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